molecular formula C12H17N B13298199 (2S)-2-[(4-methylphenyl)methyl]pyrrolidine

(2S)-2-[(4-methylphenyl)methyl]pyrrolidine

Cat. No.: B13298199
M. Wt: 175.27 g/mol
InChI Key: GEWCVCGRSMUACB-LBPRGKRZSA-N
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Description

(2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and (S)-proline.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.

    Procedure: The (S)-proline is first deprotonated by the base, followed by nucleophilic substitution with 4-methylbenzyl chloride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and temperature control.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Purification: Implementing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

(2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to its biological activity, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine: vs. : The (2R) isomer has a different spatial arrangement, leading to different biological activities.

    (2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine: vs. : The piperidine analog has a six-membered ring, which may result in different chemical and biological properties.

Uniqueness

(2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine is unique due to its specific chiral configuration and the presence of the 4-methylphenylmethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(2S)-2-[(4-methylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C12H17N/c1-10-4-6-11(7-5-10)9-12-3-2-8-13-12/h4-7,12-13H,2-3,8-9H2,1H3/t12-/m0/s1

InChI Key

GEWCVCGRSMUACB-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H]2CCCN2

Canonical SMILES

CC1=CC=C(C=C1)CC2CCCN2

Origin of Product

United States

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